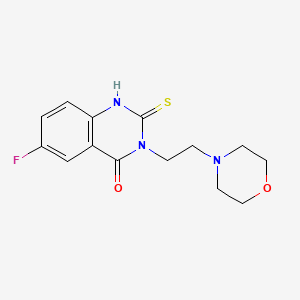

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2S/c15-10-1-2-12-11(9-10)13(19)18(14(21)16-12)4-3-17-5-7-20-8-6-17/h1-2,9H,3-8H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUKBNMNLBKBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving appropriate halogenated intermediates.

Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through thiolation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated intermediates in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain analogs showed low Minimum Inhibitory Concentration (MIC) values, suggesting their potential as antibacterial agents.

Case Study: Antimicrobial Efficacy

A study reported that compounds structurally related to 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 6e | 12.5 | Pseudomonas aeruginosa |

| 7a | 25 | Candida albicans |

Antiviral Properties

The antiviral potential of quinazolinone derivatives has also been explored. Molecular docking studies suggest that these compounds can inhibit viral replication by targeting specific viral proteins.

Case Study: Antiviral Activity

In silico studies have indicated that certain derivatives of the compound could bind effectively to viral enzymes, potentially blocking their activity. This suggests a promising direction for further research into antiviral applications .

Anticancer Applications

Quinazolinone derivatives are being investigated for their anticancer properties. The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation.

Case Study: Anticancer Activity

Research has shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 6-fluoro derivative | 15 | MCF-7 (Breast cancer) |

| Morpholine derivative | 20 | HeLa (Cervical cancer) |

Mechanism of Action

The mechanism of action of 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Table 1: Key Structural and Functional Differences

Key Observations:

- Fluorine Positioning : Fluorine at position 6 (target compound) vs. position 7 (MSC2364588) may alter kinase selectivity due to spatial effects on binding pockets .

- Morpholine Role : The 2-morpholinylethyl group in the target compound enhances solubility compared to MSC series’ morpholinyl carbonyl, which may improve pharmacokinetics .

- Substituent Effects : Halogens (Cl, Br) in SC-558 analogs and the chloro-fluorophenyl group in SynHet’s compound increase lipophilicity, possibly enhancing membrane permeability but risking off-target interactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison

Key Observations:

- The target compound’s lower logP (2.1 vs. 3.5–4.2 in others) suggests improved aqueous solubility, critical for oral bioavailability.

- Metabolic stability may benefit from the sulfanylidene group’s resistance to oxidation compared to sulfones in MSC derivatives .

Biological Activity

6-Fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazoline family, known for its diverse pharmacological activities. This article focuses on its biological activity, including its potential as an antimicrobial and anticancer agent, supported by recent studies and findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H16F2N2OS |

| Molecular Weight | 304.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 422526-86-1 |

| SMILES | C1=CC(=C(C=N2C(=O)C(=C(C=C2)F)N=C1)S)F)CCN1CCOCC1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . In vitro tests have shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 1.95 μg/mL to over 80 μg/mL against Staphylococcus aureus and Escherichia coli . The specific activity of this compound is yet to be fully characterized, but its structural similarities suggest potential efficacy.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied, with several compounds demonstrating significant effects on various cancer cell lines.

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and metastasis. For example, studies have shown that quinazoline derivatives can inhibit matrix metalloproteinases (MMPs), which play a key role in tumor invasion and metastasis .

Case Study: In Vitro Anticancer Activity

In a study focusing on the compound LJJ-10 (a structural analogue), it was found to exhibit anti-metastatic effects in human osteosarcoma U-2 OS cells. The compound inhibited cell migration and invasion while reducing MMP-2 and MMP-9 levels in a concentration-dependent manner . This suggests that similar compounds may also exert anticancer effects through comparable mechanisms.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.